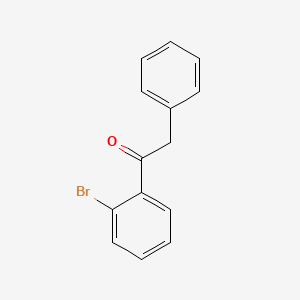

1-(2-Bromophenyl)-2-Phenylethanone

CAS No.: 36081-66-0

Cat. No.: VC2359414

Molecular Formula: C14H11BrO

Molecular Weight: 275.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36081-66-0 |

|---|---|

| Molecular Formula | C14H11BrO |

| Molecular Weight | 275.14 g/mol |

| IUPAC Name | 1-(2-bromophenyl)-2-phenylethanone |

| Standard InChI | InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 |

| Standard InChI Key | BOFZOFCSIFMCEB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Br |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Br |

Introduction

Structural Properties and Identification

1-(2-Bromophenyl)-2-Phenylethanone consists of a 2-bromophenyl group and a phenyl group connected by an ethanone moiety. The presence of the bromine atom at the ortho position of one phenyl ring imparts unique chemical reactivity patterns to this molecule, making it valuable in various organic transformations.

Basic Physical and Chemical Properties

The comprehensive physical and chemical properties of 1-(2-Bromophenyl)-2-Phenylethanone are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C14H11BrO |

| Molecular Weight | 275.14 g/mol |

| CAS Number | 36081-66-0 |

| IUPAC Name | 1-(2-bromophenyl)-2-phenylethanone |

| Synonyms | 2'-Bromo-2-phenylacetophenone |

| Physical State | Solid |

| Created Date | 2007-02-08 |

| Modified Date | 2025-03-29 |

The molecular structure of 1-(2-Bromophenyl)-2-Phenylethanone features a ketone functional group that bridges a 2-bromophenyl ring and a phenylmethyl group, creating a reactive scaffold for various chemical transformations .

Structural Identifiers

For precise chemical identification and database referencing, the following structural identifiers are commonly used:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 |

| InChIKey | BOFZOFCSIFMCEB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Br |

These identifiers allow for unambiguous representation of the compound's structure across different chemical databases and information systems .

Synthesis Methodologies

Several efficient approaches have been developed for the synthesis of 1-(2-Bromophenyl)-2-Phenylethanone, each offering distinct advantages in terms of yield, selectivity, and environmental impact.

Ultrasound-Assisted Synthesis

A notable environmentally benign approach involves the synthesis of α-bromo aromatic ketones using N-bromosuccinimide (NBS) as a brominating agent under ultrasonic irradiation. This method employs polyethylene glycol (PEG-400) and water as the reaction medium, aligning with green chemistry principles. The process typically involves:

-

Mixing equimolar quantities of appropriate acetophenone and N-bromosuccinimide

-

Subjecting the mixture to ultrasonic waves (25 kHz frequency) at 40% amplitude

-

Maintaining the reaction temperature at 80°C via water jacket cooling

-

Monitoring by thin-layer chromatography until complete consumption of starting materials

-

Extraction with dichloromethane followed by evaporation under reduced pressure

This approach offers several advantages, including enhanced reaction rates (15-20 minutes), mild conditions, high yields (87-94%), and simplified work-up procedures while avoiding hazardous organic solvents and toxic catalysts .

Friedel-Crafts Acylation Route

The Friedel-Crafts condensation provides another viable synthetic pathway, particularly for synthesizing related diaryl ketones. This approach typically involves:

-

Reaction of fluorobenzene (or other arenes) with phenyl acetyl chloride in the presence of aluminum chloride

-

Careful temperature control (typically -10°C to 0°C) during the addition of the acyl chloride

-

Quenching of the reaction mixture with ice, water, and hydrochloric acid

-

Extraction and purification to obtain the desired product

This classical approach has been adapted for industrial-scale production of related compounds with good yields and purity profiles .

Palladium-Catalyzed Cross-Coupling

A more selective method involves palladium-catalyzed α-arylation, which allows for precise control over the reaction site. This approach is particularly valuable when selective functionalization is required. The reaction typically employs a palladium catalyst system (such as PdCl2(PPh3)2) and proceeds under controlled conditions to achieve the desired substitution pattern .

Chemical Reactivity and Transformations

The 1-(2-Bromophenyl)-2-Phenylethanone molecule exhibits diverse reactivity patterns, making it a valuable building block in organic synthesis.

Further Functionalization

The presence of the reactive methylene group adjacent to the carbonyl function in 1-(2-Bromophenyl)-2-Phenylethanone allows for additional functionalization reactions, including:

-

Halogenation to introduce a second halogen atom at the α-position

-

Aldol condensations to form carbon-carbon bonds

-

Nucleophilic substitution reactions at the bromine position

-

Metal-catalyzed coupling reactions

These transformation possibilities enhance the utility of 1-(2-Bromophenyl)-2-Phenylethanone as a versatile synthetic intermediate .

Comparative Analysis with Structural Analogs

Several structural analogs of 1-(2-Bromophenyl)-2-Phenylethanone exist, differing primarily in the position of the bromine atom or the presence of additional functional groups.

Positional Isomers and Related Compounds

The properties and reactivity of 1-(2-Bromophenyl)-2-Phenylethanone can be better understood by comparing it with related structures:

| Compound | CAS Number | Key Structural Feature |

|---|---|---|

| 1-(2-Bromophenyl)-2-phenylethanone | 36081-66-0 | Bromine at ortho position of one phenyl ring |

| 2-Bromo-1-(4-bromophenyl)-2-phenylethanone | 24567-06-4 | Bromine atoms on both phenyl rings |

| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | 88675-31-4 | Bromine on α-carbon and fluorine on para position |

| 1-(2-aminophenyl)-2-(2-bromophenyl)ethanone | 869668-73-5 | Amino group replacing bromine on one ring |

| 2-bromo-1-(4-chlorophenyl)-2-phenylethanone | 1889-78-7 | Chlorine instead of second bromine |

The variation in substitution patterns significantly affects the physical properties, reactivity patterns, and potential applications of these compounds .

Reactivity Differences

The position of the bromine atom and the presence of additional functional groups have profound effects on the chemical behavior of these compounds:

-

Ortho-substituted bromophenyl derivatives (like 1-(2-Bromophenyl)-2-Phenylethanone) are particularly suitable for ring closure reactions due to the proximity of the bromine to the reaction center

-

α-brominated derivatives exhibit enhanced electrophilicity at the α-carbon, facilitating nucleophilic substitution reactions

-

Compounds with electron-withdrawing groups on the para position show different electronic effects on the carbonyl group

-

The specific substitution pattern affects the compound's physical properties, including melting point, solubility, and crystallization behavior

These structural variations provide opportunities for fine-tuning the properties and reactivity of these compounds for specific applications.

Applications in Organic Synthesis

The versatile reactivity profile of 1-(2-Bromophenyl)-2-Phenylethanone makes it valuable in various synthetic applications.

Synthesis of Heterocyclic Compounds

1-(2-Bromophenyl)-2-Phenylethanone serves as a key intermediate in the synthesis of various heterocyclic structures, including:

-

Benzofurans: through copper-mediated cyclization reactions

-

Indene derivatives: via reaction with isocyanides followed by cyclization

-

Chromenes and related oxygen-containing heterocycles

-

Nitrogen-containing heterocycles through modification of the carbonyl group

These heterocyclic compounds have significant applications in medicinal chemistry and materials science .

Building Block for Complex Molecules

As a bifunctional molecule containing both a ketone group and a halogen substituent, 1-(2-Bromophenyl)-2-Phenylethanone serves as a versatile building block for constructing more complex molecular architectures. The strategic positioning of functional groups allows for selective transformations and sequential functionalization reactions .

Analytical Characterization

The structural confirmation and purity assessment of 1-(2-Bromophenyl)-2-Phenylethanone typically involve various analytical techniques.

Spectroscopic Analysis

Spectroscopic methods provide crucial information for structural elucidation:

-

Infrared (IR) Spectroscopy: Characteristic bands for C=O stretching (typically around 1680-1700 cm^-1) and C-Br stretching (around 550-650 cm^-1)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

^1H NMR shows characteristic signals for the methylene protons (around 4.2-4.5 ppm) and aromatic protons

-

^13C NMR reveals the carbonyl carbon (around 190-200 ppm) and aromatic carbon signals

-

-

Mass Spectrometry: Molecular ion peak at m/z 275 (for C14H11BrO) with characteristic isotope pattern due to bromine

These spectroscopic techniques, when used in combination, provide unambiguous structural confirmation .

Future Research Perspectives

Based on the current state of research, several promising directions for future investigations can be identified.

Development of Improved Synthetic Methods

Continued refinement of synthetic approaches for 1-(2-Bromophenyl)-2-Phenylethanone remains important, with focus areas including:

-

Catalyst-free methodologies to reduce environmental impact

-

Continuous flow processes for industrial-scale production

-

Stereoselective synthesis for applications requiring specific stereoisomers

-

Further exploration of green chemistry approaches to minimize waste and energy consumption

Expansion of Chemical Transformation Studies

The unique reactivity of 1-(2-Bromophenyl)-2-Phenylethanone offers opportunities for developing novel transformations, particularly:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume